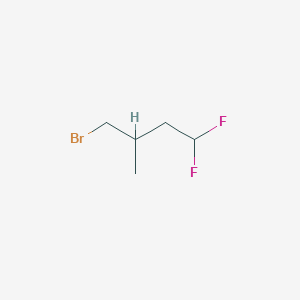

4-Bromo-1,1-difluoro-3-methylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-1,1-difluoro-3-methylbutane” is an organic compound with the IUPAC name this compound . It has a molecular weight of 187.03 . This compound falls under the category of alkanes, which are hydrocarbons having no double or triple bond functional groups .

Synthesis Analysis

The synthesis of “this compound” could potentially involve bromination reactions of alkenes . Bromination of alkenes by dibromine and dealkylation of aromatic ethers by boron tribromide are common methods . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 . This code provides a unique, unambiguous representation of the compound’s molecular structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially include bromination reactions of alkenes . For example, the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source enables a metal-free and molecular halogen reagent-free dihomohalogenation methodology .Scientific Research Applications

Continuous Synthesis in Microreaction Systems

4-Bromo-3-methylanisole, an analog of 4-Bromo-1,1-difluoro-3-methylbutane, has been synthesized in a continuous, homogeneous process using a modular microreaction system. This process offers high selectivity and control over byproducts, demonstrating the utility of microreaction technologies in the synthesis of complex chemicals (Xie et al., 2020).

Biofuels from Microorganism Metabolism

Research has been conducted on the anti-knock properties of biofuels produced through microorganism metabolic processes. This work, although not directly involving this compound, highlights the potential of microbial processes in generating compounds with desirable properties for fuel applications (Mack et al., 2014).

Ionic Liquid Applications

A study on ionic liquids, specifically 1-butyl-3-methylimidazolium bromide ([C4mim]+[Br]−), has shown their effectiveness in adsorbing Gd3+ ions from water. This research provides insight into the versatility of bromine-containing compounds in environmental applications (Ahmed et al., 2019).

Surface Behavior with Butanol Mixtures

The study of surface tensions between 1-bromobutane and isomeric butanol mixtures reveals intricate interactions at the molecular level, suggesting potential applications in chemical engineering and formulation science (Giner et al., 2005).

Thermal Chemistry on Metal Surfaces

Research on the thermal chemistry of various C4 hydrocarbons, including halogenated butanes, on Pt(111) surfaces has provided valuable insights into hydrogenation, dehydrogenation, and isomerization reactions. This work has implications for catalysis and industrial chemical processes (Lee & Zaera, 2005).

Safety and Hazards

“4-Bromo-1,1-difluoro-3-methylbutane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-bromo-1,1-difluoro-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECMPOOTPVUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)

amine](/img/structure/B2764580.png)

![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)